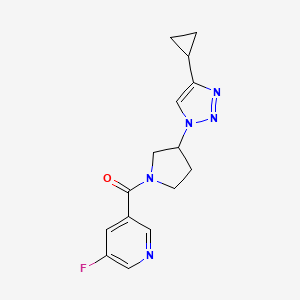

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H16FN5O and its molecular weight is 301.325. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a 1,2,3-triazole core, such as this one, have been found to interact with a variety of enzymes and receptors . They have been used in drug discovery for a wide range of applications, including anticonvulsant, antibiotic, and anticancer drugs .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets, potentially leading to changes in the target’s function.

Biochemical Pathways

1,2,3-triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may affect a wide range of biochemical pathways.

Pharmacokinetics

Nitrogen atoms of 1,2,4-triazole ring are known to bind to the iron in the heme moiety of cyp-450, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,3-triazoles have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The stability of 1,2,3-triazoles under various conditions (acidic or basic hydrolysis, oxidizing and reducing conditions, even at high temperature) suggests that they may be relatively unaffected by environmental factors .

Actividad Biológica

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Synthesis

The synthesis of the compound involves a multi-step process typically starting from pyrrolidine derivatives and utilizing click chemistry to introduce the triazole moiety. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . The following table summarizes key findings regarding its biological activity:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MDA-MB231 (breast) | 42.5 | High activity |

| HCT 116 (colon) | 64.3 | Moderate activity |

| Mia-PaCa2 (pancreas) | 68.4 | Moderate activity |

The compound exhibited significant cytotoxic effects against the MDA-MB231 breast cancer cell line with an IC50 value of 42.5 µg/mL, indicating potent anticancer activity. In contrast, it showed moderate activity against HCT 116 and Mia-PaCa2 cell lines with IC50 values of 64.3 µg/mL and 68.4 µg/mL respectively .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to programmed cell death. The presence of the triazole ring is thought to enhance interaction with biological targets involved in cell proliferation and survival.

Case Studies

- Study on MDA-MB231 Cell Line : A detailed examination revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis. Flow cytometry analysis indicated a significant increase in early apoptotic cells post-treatment.

- Comparative Analysis with Other Triazoles : In comparative studies involving other triazole derivatives, this compound demonstrated superior activity against multiple cancer cell lines, suggesting that structural modifications significantly influence biological potency.

Propiedades

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-fluoropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O/c16-12-5-11(6-17-7-12)15(22)20-4-3-13(8-20)21-9-14(18-19-21)10-1-2-10/h5-7,9-10,13H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHXFWXLCUNZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC(=CN=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.